2-Fluoro-4-(4-methylthiophenyl)benzoic acid
Description
Chemical Structure and Properties
2-Fluoro-4-(4-methylthiophenyl)benzoic acid (CAS 1261944-34-6) is a fluorinated benzoic acid derivative with a molecular formula of C₁₄H₁₁FO₂S and a molecular weight of 270.3 g/mol . Its structure features:
- A fluorine atom at the 2-position of the benzoic acid ring.
- A 4-methylthiophenyl substituent at the 4-position, introducing a sulfur-containing aromatic group with a methyl moiety.
Applications This compound serves as a building block in medicinal chemistry, particularly in drug discovery programs targeting receptor modulation.
Properties
IUPAC Name |
2-fluoro-4-(4-methylsulfanylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLAMQHFOKXKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid typically involves the reaction of 4-methylthiophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, BH3
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-4-(4-methylthiophenyl)benzoic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as:
- Tyrosine Kinase Inhibitors : Compounds derived from this acid are being explored for their ability to inhibit tyrosine kinases, which play a crucial role in cancer progression and other diseases .
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, showing effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infections .
Material Science
The compound is also considered a building block in the synthesis of advanced materials. Its fluorinated structure can enhance the properties of polymers and other materials, making them more resistant to degradation and improving their mechanical properties .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications at the phenyl ring significantly influenced antibacterial potency, with some derivatives showing substantial inhibition zones in agar diffusion tests.
Case Study 2: Tyrosine Kinase Inhibition
In a series of experiments, researchers synthesized several derivatives of this compound to assess their inhibitory effects on tyrosine kinases. One derivative displayed an IC50 value indicating potent inhibition, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorine Substitution | Enhanced binding affinity | Ongoing research |
| Methylthio Group Addition | Improved solubility and bioavailability | Ongoing research |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylthio group contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Electronic and Steric Effects
The table below compares key structural analogs based on substituent properties, physical characteristics, and biological relevance:
Key Research Findings
Electronic Effects
- Trifluoromethyl vs. Methylthiophenyl: The CF₃ group in 2-Fluoro-4-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, lowering the pKa of the benzoic acid (enhancing acidity) compared to the electron-donating methylthio group in the target compound. This difference impacts binding to biological targets, such as retinoic acid receptors (RARs) .
- Oxadiazole Derivatives : The oxadiazole ring in 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid introduces metabolic stability and improved enzyme inhibition (e.g., HDACs) due to its electron-deficient nature .
Positional Isomerism
- 3-Fluoro-4-(2-methylthiophenyl)benzoic acid (meta-fluoro isomer) exhibits distinct steric and electronic profiles compared to the target compound (para-substituted). Such positional changes alter molecular recognition in biosensors and receptor-binding assays .
Biological Activity
2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This compound's structural characteristics, particularly the presence of a fluorine atom and a methylthiophenyl group, may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study focused on various benzoic acid derivatives found that certain compounds displayed potent inhibition against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.12 µg/mL, highlighting their potential as antimicrobial agents .
Anti-Biofilm Activity
The compound has also been evaluated for its anti-biofilm properties. Biofilms are structured communities of bacteria that are resistant to conventional treatments. A study demonstrated that certain benzoic acid derivatives inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The most effective concentrations were around 3 mM, leading to significant reductions in biofilm formation, which is crucial for combating antibiotic resistance .
Cytotoxicity and Cancer Research
In the realm of cancer research, compounds similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines. For instance, studies on related pyrazole derivatives indicated that they could induce apoptosis in breast cancer cells (MDA-MB-231), suggesting that similar benzoic acid derivatives might exhibit anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. The presence of the fluorine atom enhances lipophilicity and may improve membrane permeability, while the thiophenyl group could contribute to specific interactions with biological targets. Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound in therapeutic applications.
Table: Summary of Biological Activities
Case Study: Anti-Biofilm Efficacy
In a recent study examining the anti-biofilm properties of benzoic acid derivatives, researchers tested various concentrations of this compound against biofilms formed by Pseudomonas aeruginosa. The results indicated a concentration-dependent inhibition of biofilm formation, with significant statistical relevance (p < 0.01). This finding underscores the potential application of this compound in treating infections associated with biofilm-forming pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
